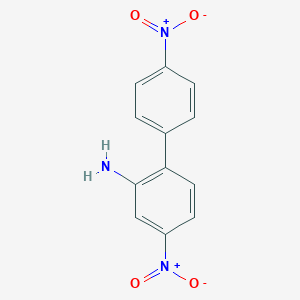

4,4'-Dinitro-2-biphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408700. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Aminobiphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZPYFUNNLIMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036839 | |

| Record name | 4,4'-Dinitro-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51787-75-8 | |

| Record name | 4,4′-Dinitro[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitro-2-biphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51787-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dinitro-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrobiphenyl-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Dinitro-[1,1'-biphenyl]-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826TE7D4EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Dinitro-2-biphenylamine (CAS No. 51787-75-8). The information is intended for professionals in research and development who require detailed technical data for this compound.

Compound Identification and Chemical Properties

This compound is a nitrated aromatic amine characterized by a biphenyl framework with two nitro groups (—NO₂) and one amino group (—NH₂) attached.[1] Its structure, featuring an electron-donating amino group and electron-withdrawing nitro groups, dictates its chemical reactivity and physical properties.[1] It is also known by synonyms such as 2-(4-Nitrophenyl)-5-nitroaniline and 4,4′-Dinitro-[1,1′-biphenyl]-2-amine.[2][3][4]

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 51787-75-8[1][2][3][4] |

| Molecular Formula | C₁₂H₉N₃O₄[1][3][4][5][6] |

| Molecular Weight | 259.22 g/mol [1][2][3][5][6] |

| IUPAC Name | 5-nitro-2-(4-nitrophenyl)aniline[6] |

| InChI Key | FRZPYFUNNLIMEC-UHFFFAOYSA-N[2] |

| SMILES String | Nc1cc(ccc1-c2ccc(cc2)--INVALID-LINK--=O)--INVALID-LINK--=O[2] |

| EC Number | 257-417-8[2] |

Physical and Spectroscopic Properties

The compound typically presents as a red or yellow crystalline solid or powder.[1][2] Its physical properties are summarized in the table below.

Table 2: Physical Properties

| Property | Value |

| Appearance | Red or yellow crystalline solid; powder, crystals or chunks[1][2] |

| Melting Point | 208-210 °C[1][2][5][7][8] |

| Boiling Point | 472.0 ± 30.0 °C (Predicted)[7] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted)[1][7] |

| Solubility | Soluble in Ethanol and Methanol[7] |

| Storage Temperature | Room Temperature; 4°C for long-term storage[2][4] |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~7.50 - 8.50 | Aromatic Protons (multiplets) |

| ~6.00 | N-H proton of the amine group (broad singlet)[1] | |

| ¹³C NMR | ~145 - 150 | Carbons bearing the NO₂ groups (C4 and C4')[1] |

| ~140 - 145 | Carbon bearing the NH₂ group (C2)[1] | |

| ~130 - 138 | Quaternary carbon at the biphenyl linkage (C1)[1] | |

| ~115 - 130 | Aromatic CH carbons[1] |

Note: The spectroscopic data presented is predictive and based on established principles for similar compounds. Actual experimental data may vary.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound.

A common method for forming the biphenyl linkage is the Ullmann condensation. A plausible synthetic route involves the reaction of a halogenated nitroaniline with an iodinated nitrobenzene in the presence of a copper catalyst.

Materials:

-

2-Chloro-5-nitroaniline

-

1-Iodo-4-nitrobenzene

-

Copper (I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry reaction flask, add 2-chloro-5-nitroaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a solution of aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

The crude this compound can be purified to obtain a crystalline solid.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/DMF mixture.[7]

-

If the solution is colored with impurities, activated charcoal can be added, and the mixture is heated briefly.

-

Hot-filter the solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under a vacuum to yield the purified product.

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of ≥ 95% is often required for research applications.[8]

-

Melting Point Analysis: A sharp melting point range close to the literature value (208-210 °C) indicates high purity.[2]

-

Spectroscopy (NMR, IR, MS): To confirm the molecular structure of the final compound. Infrared (IR) spectroscopy can be used to identify the characteristic N-H and N-O stretching frequencies of the amine and nitro functional groups, respectively.

Chemical Reactivity and Applications

The dual functionality of nitro and amino groups makes this compound a versatile intermediate in organic synthesis.

A key reaction is the reduction of its two nitro groups to form 4,4'-diamino-2-biphenylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[1] The resulting triamine is a valuable monomer for synthesizing high-performance polymers, such as aromatic polyimides, which are known for their exceptional thermal stability.[1]

This compound serves as a crucial intermediate in various industrial and research fields:

-

Polymer Chemistry: As a precursor to diamine monomers for high-performance polymers.[1]

-

Dyes and Pigments: Used in the synthesis of organic dyes and pigments for textiles and coatings.[1][3][8]

-

Organic Synthesis: Employed in creating more complex aromatic compounds for pharmaceuticals and agrochemicals.[8]

-

Explosives Manufacturing: It can serve as an intermediate in the production of certain high-performance explosives.[8]

-

Material Science: Investigated for potential use in developing advanced materials like sensors and electronic devices due to its electronic properties.[8]

Biological Activity and Safety

Research has shown that this compound is a direct-acting mutagen.[1][5][9] Studies using Salmonella typhimurium strains, particularly TA100, have demonstrated that it can cause base-pair reversion mutations in the histidine locus without requiring metabolic activation.[1][5][9] This property is of critical importance for safety assessments and handling procedures.

The compound is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory when handling.[2]

Table 4: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[2][6] |

| Eye Irritation | H319 | Causes serious eye irritation[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

References

- 1. This compound | 51787-75-8 | Benchchem [benchchem.com]

- 2. 4,4 -Dinitro-2-biphenylamine 98 51787-75-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. This compound | 51787-75-8 [chemicalbook.com]

- 6. 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C12H9N3O4 | CID 93265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scientificlabs.com [scientificlabs.com]

An In-depth Technical Guide to the Molecular Structure of 4,4'-Dinitro-2-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-Dinitro-2-biphenylamine (CAS No: 51787-75-8), a nitroaromatic amine of interest in various chemical and biological research fields. This document consolidates available data on its chemical properties, structural characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are also presented. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 5-nitro-2-(4-nitrophenyl)aniline, is a chemical compound characterized by a biphenyl scaffold functionalized with two nitro groups and one amino group.[1] The presence of both electron-withdrawing nitro groups and an electron-donating amino group on the aromatic rings significantly influences its chemical reactivity, electronic properties, and potential biological activity.[2] Notably, it has been identified as a direct-acting mutagen in Salmonella typhimurium, indicating its potential for inducing genetic mutations without the need for metabolic activation.[3] This compound serves as a versatile intermediate in the synthesis of dyes, pigments, and other complex organic molecules.[1][3] Its rigid biphenyl structure also makes it a candidate for the development of novel polymers and materials.

Chemical and Physical Properties

This compound is a light yellow to red crystalline solid at room temperature.[3] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 51787-75-8 | [1] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1] |

| Molecular Weight | 259.22 g/mol | [1] |

| IUPAC Name | 5-nitro-2-(4-nitrophenyl)aniline | [4] |

| Melting Point | 208-210 °C | [3] |

| Appearance | Light yellow to yellow powder, crystals, or chunks | |

| Solubility | Soluble in Ethanol, Methanol | [3] |

| InChI Key | FRZPYFUNNLIMEC-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cc(ccc1-c2ccc(cc2)--INVALID-LINK--=O)--INVALID-LINK--=O |

Molecular Structure and Crystallography

The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group at position 2 and a nitro group at position 4, while the second ring has a nitro group at the 4' position.

The crystal structure of this compound has been determined by X-ray crystallography.[4] The compound crystallizes in the monoclinic space group P 1 21/c 1.[4] The unit cell parameters are a = 14.2940 Å, b = 7.0352 Å, c = 11.6043 Å, with β = 99.437°.[4]

The diagram below illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data: [2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 - 8.50 | Doublet | Protons ortho to the NO₂ group on the 4'-nitro ring |

| ~7.80 - 8.00 | Doublet | Protons meta to the NO₂ group on the 4'-nitro ring |

| ~7.50 - 7.70 | Multiplet | Protons on the 2-amino-4-nitrophenyl ring |

| ~5.00 - 6.00 | Broad Singlet | N-H proton of the amine group |

Note: This table is predictive and based on spectroscopic principles and data from related compounds.[2]

Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with those attached to or near the nitro groups appearing at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, N-O, and C-N bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (amine) |

| 1500 - 1560 and 1300 - 1370 | Asymmetric and symmetric N-O stretching (nitro group) |

| 1250 - 1360 | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would confirm its molecular weight of 259.22 g/mol .[2] The fragmentation pattern is expected to be characteristic of nitroaromatic compounds, with potential losses of NO₂, NO, and other small fragments. The protonated molecular ion [M+H]⁺ would be observed at m/z 260.06658.[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction. This proposed protocol is adapted from established methods for the synthesis of structurally related compounds.

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

4-Nitroaniline

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene and 4-nitroaniline in a suitable volume of anhydrous DMF or DMSO.

-

Addition of Base: Add a molar excess of a suitable base, such as potassium carbonate or sodium hydride, to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water. Extract the aqueous mixture multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid).[6]

-

Detection: UV detection at an appropriate wavelength.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While comprehensive experimental spectroscopic data remains a gap in the publicly available literature, this document consolidates the known chemical and physical properties, crystallographic data, and provides a plausible experimental protocol for its synthesis. The information presented herein is intended to facilitate further research and application of this compound in various scientific disciplines.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 51787-75-8 | Benchchem [benchchem.com]

- 3. This compound | 51787-75-8 [chemicalbook.com]

- 4. 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C12H9N3O4 | CID 93265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H9N3O4) [pubchemlite.lcsb.uni.lu]

- 6. 4,4’-Dinitro-2-biphenylamine | SIELC Technologies [sielc.com]

Technical Whitepaper: 4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8), a nitroaromatic amine of interest in various chemical and biological research fields. This guide covers its physicochemical properties, potential synthetic routes, and known biological activities, with a particular focus on its mutagenic properties. Detailed, generalized experimental protocols for its synthesis and mutagenicity testing are provided to facilitate further research.

Chemical and Physical Properties

This compound, also known as 2-Amino-4,4'-dinitrobiphenyl or 2-(4-Nitrophenyl)-5-nitroaniline, is a crystalline solid. Its chemical structure consists of a biphenyl backbone with nitro groups at the 4 and 4' positions and an amine group at the 2-position. This substitution pattern confers specific chemical reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51787-75-8 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Reddish-yellow to yellow crystalline powder |

| Melting Point | 208-210 °C |

| Synonyms | 2-Amino-4,4'-dinitrobiphenyl, 2-(4-Nitrophenyl)-5-nitroaniline |

Synthesis and Purification

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of two aryl halides. For the synthesis of this compound, a plausible approach would be the coupling of 2-halo-5-nitroaniline with a 1-halo-4-nitrobenzene.

Caption: Workflow for the proposed Ullmann condensation synthesis of this compound.

Experimental Protocol (Generalized):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of 2-bromo-5-nitroaniline and 1-iodo-4-nitrobenzene.

-

Addition of Catalyst and Solvent: Add an excess of activated copper powder (approximately 2-3 equivalents relative to the limiting reagent) and a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Reaction Conditions: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic byproducts. If a high-boiling solvent was used, it may be removed by vacuum distillation.

-

Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a milder alternative, involving a palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

Experimental Protocol (Generalized):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-amino-4-nitrophenylboronic acid and 1-bromo-4-nitrobenzene in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Addition of Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

-

Reaction Conditions: Heat the mixture to reflux (around 80-100 °C) with stirring for several hours until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography and/or recrystallization.

Biological Activity: Mutagenicity

This compound is known to be a direct-acting mutagen, meaning it can induce mutations without the need for metabolic activation.[1] This property has been primarily characterized using the Ames test.

Table 2: Mutagenicity Profile of this compound in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Mutagenic Effect | Type of Mutation Induced |

| TA100 | Not Required | Positive | Base-pair substitution |

| TA7002 | Not Required | Positive | TA→AT Transversion |

| TA7003 | Not Required | Positive | Not specified |

| TA7004 | Not Required | Positive | CG→AT Transversion |

| TA7005 | Not Required | Positive | GC→AT Transition |

| TA7006 | Not Required | Positive | CG→GC Transversion |

Proposed Mechanism of Mutagenicity

The mutagenicity of many nitroaromatic compounds is attributed to the intracellular reduction of the nitro groups to highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives. These intermediates can form covalent adducts with DNA, leading to mutations.

Caption: Proposed mechanism of mutagenicity for this compound.

Ames Test Protocol (Generalized)

The following is a generalized protocol for the Ames test, which can be adapted to evaluate the mutagenicity of this compound.

Caption: Generalized workflow for the Ames test to assess mutagenicity.

Experimental Protocol (Generalized):

-

Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA100, TA7002-TA7006) into nutrient broth and incubate overnight at 37°C with shaking.

-

Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Plate Incorporation Assay:

-

To a test tube containing molten top agar (at 45°C), add the bacterial culture and a specific concentration of the test compound solution.

-

For assays with metabolic activation, a liver S9 fraction would also be added, though it is not required for this direct-acting mutagen.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Applications and Research Interest

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include:

-

Dyes and Pigments: The chromophoric nitro groups and the aromatic structure make it a precursor for the synthesis of azo dyes and other colorants.

-

Materials Science: It can be used as a monomer or building block for the creation of high-performance polymers and other advanced materials.

-

Toxicology and Mutagenesis Research: Due to its well-defined mutagenic activity, it serves as a model compound for studying the structure-activity relationships of nitroaromatic amines and their mechanisms of genotoxicity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Due to its mutagenic properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocols are generalized and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed in accordance with established safety guidelines and regulations.

References

An In-depth Technical Guide to the Synthesis Precursors of 4,4'-Dinitro-2-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 4,4'-Dinitro-2-biphenylamine. This valuable compound serves as a key intermediate in various chemical syntheses. The primary synthetic strategies involve nucleophilic aromatic substitution and Ullmann condensation reactions, utilizing readily available starting materials.

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary and effective routes:

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a highly electrophilic aryl halide with a nucleophilic aromatic amine.

-

Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction forms a biaryl linkage between two aryl halides.

Below, we detail the precursors and experimental protocols for these synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr) Approach

This is a prominent method for synthesizing this compound. The reaction leverages the high reactivity of an aryl halide activated by electron-withdrawing groups towards nucleophilic attack by an aromatic amine.

Precursors for SNAr

| Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) |

| 1-Chloro-2,4-dinitrobenzene | 4-Nitroaniline |

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is based on established principles of nucleophilic aromatic substitution reactions.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

4-Nitroaniline

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Chloro-2,4-dinitrobenzene (1.0 eq) and 4-Nitroaniline (1.1 eq).

-

Add anhydrous potassium carbonate (2.0 eq) as a base to the mixture.

-

Introduce anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to a temperature between 100-120 °C.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Dry the purified product under vacuum.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Purity | >98% (after recrystallization) |

| Melting Point | 214-216 °C |

Ullmann Condensation Approach

The Ullmann condensation provides an alternative and robust method for the synthesis of this compound through the formation of a carbon-carbon bond between two aryl halides in the presence of a copper catalyst.

Precursors for Ullmann Condensation

| Precursor 1 | Precursor 2 |

| 2-Bromo-5-nitroaniline | 1-Bromo-4-nitrobenzene |

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from general procedures for Ullmann condensation reactions.

Materials:

-

2-Bromo-5-nitroaniline

-

1-Bromo-4-nitrobenzene

-

Copper (I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N'-Dimethylethylenediamine (DMEDA) (as a ligand)

-

Dimethylformamide (DMF) or Nitrobenzene (as solvent)

-

Toluene

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-nitroaniline (1.0 eq), 1-Bromo-4-nitrobenzene (1.2 eq), Copper (I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq) to the flask.

-

Introduce anhydrous DMF or nitrobenzene as the solvent.

-

Heat the reaction mixture to 130-150 °C.

-

Stir the reaction vigorously for 12-24 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 50-70% |

| Purity | >98% (after chromatography) |

| Melting Point | 214-216 °C |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Synthetic workflow for this compound via Nucleophilic Aromatic Substitution.

Caption: Synthetic workflow for this compound via Ullmann Condensation.

An In-depth Technical Guide to the Solubility of 4,4'-Dinitro-2-biphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 4,4'-Dinitro-2-biphenylamine. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.

Core Compound Properties

-

IUPAC Name: 5-nitro-2-(4-nitrophenyl)aniline

-

Molecular Formula: C₁₂H₉N₃O₄

-

Molecular Weight: 259.22 g/mol

-

Appearance: Red crystals or powder

-

Melting Point: 208-210 °C

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in publicly accessible literature. However, qualitative descriptions and information on suitable solvents for crystallization provide valuable insights into its solubility profile. The presence of two nitro groups and an amine group on the biphenyl structure suggests a polar molecule, which will influence its solubility in different organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Ethanol | Soluble | Has been successfully used as a solvent for growing single crystals, indicating that the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.[1] |

| Methanol | Soluble | Listed as a solvent. |

| Water | Insoluble | Inferred from the general properties of similar nitroaromatic compounds. |

| Benzene | Likely Soluble (especially when heated) | A related compound, 4,4'-Dinitrobiphenyl, is soluble in hot benzene.[2] |

| Acetic Acid | Likely Soluble (especially when heated) | A related compound, 4,4'-Dinitrobiphenyl, is soluble in hot acetic acid.[2] |

General Solubility Considerations:

The solubility of this compound in a given solvent is influenced by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are critical factors. Given the polar nature of the solute, it is expected to be more soluble in polar organic solvents. For crystallization purposes, an ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature, allowing for efficient recovery of the purified solid upon cooling.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent. This protocol can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S = (C × V_total) / V_sample

Where:

-

C is the concentration of the diluted solution determined from the calibration curve.

-

V_total is the total volume of the diluted sample.

-

V_sample is the initial volume of the filtered supernatant taken for dilution.

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of a Representative Workflow

Caption: A logical workflow for the synthesis and purification of a dinitrodiphenylamine derivative.

References

Technical Guide: Physicochemical Properties and Analysis of 4,4'-Dinitro-2-biphenylamine

This technical guide provides an in-depth overview of the core physicochemical properties of 4,4'-Dinitro-2-biphenylamine, with a primary focus on its melting point. The information herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document outlines the compound's key characteristics and provides a detailed experimental protocol for melting point determination.

Compound Identification and Properties

This compound is a nitrated aromatic amine that is of interest in various fields of chemical research.[1] It is structurally characterized by a biphenyl framework with nitro groups at the 4 and 4' positions and an amine group at the 2-position.[1] The presence of these functional groups influences its chemical reactivity and physical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Melting Point | 208-210 °C | [1][2][3] |

| CAS Number | 51787-75-8 | [1][2][3][4] |

| Molecular Formula | C12H9N3O4 | [3][4] |

| Molecular Weight | 259.22 g/mol | [1][2][3][4] |

| Physical Form | Powder, crystals, or chunks | [2] |

| Synonyms | 2-(4-Nitrophenyl)-5-nitroaniline, 4,4′-Dinitro-[1,1′-biphenyl]-2-amine, 5-nitro-2-(4-nitrophenyl)aniline | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. The presence of impurities typically results in a lowering and broadening of the melting point range. The following is a standard procedure for determining the melting point of this compound using the capillary method.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

-

Spatula

-

Porous plate or watch glass

Procedure:

-

Sample Preparation: A small amount of the this compound is placed on a clean, dry porous plate and finely powdered using a spatula.[5]

-

Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2.5-3.5 mm of tightly packed sample is obtained at the bottom of the tube.[5][6]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus.[5]

-

Heating and Observation: The apparatus is heated at a controlled rate. A slower heating rate of approximately 1°C per minute is recommended when approaching the expected melting point to ensure accuracy.[6]

-

Melting Point Range Determination: Two temperatures are recorded:

-

The temperature at which the substance first begins to melt (onset of melting).

-

The temperature at which the last solid particle liquefies (completion of melting).[5] The recorded range is the melting point of the sample.

-

-

Repetition: For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for this compound.

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide to the Spectroscopic Data of 4,4'-Dinitro-2-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dinitro-2-biphenylamine, a nitrated aromatic amine of interest in various research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nitro groups (-NO₂) and the electron-donating amino group (-NH₂).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro groups will cause a downfield shift for protons on the same aromatic ring, while the amino group will cause an upfield shift for protons on its ring. The N-H proton signal is anticipated as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 - 8.50 | Doublet | Protons ortho to the NO₂ group on the 4'-nitrophenyl ring |

| ~7.80 - 8.00 | Doublet | Protons meta to the NO₂ group on the 4'-nitrophenyl ring |

| ~7.50 - 7.70 | Multiplet | Protons on the 2-amino-4-nitrophenyl ring |

| ~5.00 - 6.00 | Broad Singlet | N-H proton of the amine group |

Note: This data is predictive and based on spectroscopic principles and data from related compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Carbons attached to the electron-withdrawing nitro groups are expected to be deshielded and appear at higher chemical shifts (downfield). Conversely, the carbon atom bonded to the amino group will be shielded and appear at a lower chemical shift (upfield).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | Carbons bearing the NO₂ groups (C4 and C4') |

| ~140 - 145 | Carbon bearing the NH₂ group (C2) |

| ~130 - 138 | Quaternary carbon at the biphenyl linkage (C1) |

| ~115 - 130 | Aromatic CH carbons |

Note: This data is predictive and based on spectroscopic principles and data from related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key expected vibrational bands are summarized below.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1590 - 1620 | C=C stretch | Aromatic |

| 1500 - 1570 | N-O asymmetric stretch | Nitro group |

| 1300 - 1370 | N-O symmetric stretch | Nitro group |

| 1250 - 1340 | C-N stretch | Aromatic Amine |

| 800 - 860 | C-H out-of-plane bend | p-disubstituted ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.

An In-depth Technical Guide on 4,4'-Dinitro-2-biphenylamine: IUPAC Nomenclature and Synonyms

This technical guide provides a concise yet comprehensive overview of the chemical nomenclature for 4,4'-Dinitro-2-biphenylamine, targeting researchers, scientists, and professionals in drug development.

IUPAC Name

The systematically generated and preferred IUPAC name for the compound is 5-nitro-2-(4-nitrophenyl)aniline [1].

Synonyms and Alternative Names

In scientific literature and chemical databases, this compound is known by a variety of synonyms. This can be attributed to different naming conventions and historical nomenclature. A consolidated list of these synonyms is provided below for easy reference and to aid in comprehensive literature searches.

| Synonym | Reference(s) |

| 2-(4-Nitrophenyl)-5-nitroaniline | [2] |

| 4,4'-Dinitro-[1,1'-biphenyl]-2-amine | [1] |

| 5-nitro-2-(4-nitrophenyl)aniline | [1] |

| (1,1'-Biphenyl)-2-amine, 4,4'-dinitro- | [1] |

| 4,4'-Dinitro(1,1'-biphenyl)-2-amine | [1] |

| 4,4'-dinitro-2-aminobiphenyl | [1][2] |

| 5-nitro-2-(4-nitrophenyl)phenylamine | [1] |

| 4,4'-Dinitrobiphenyl-2-ylamine | [1] |

| 2-Amino-4,4'-dinitrobiphenyl | [2] |

Logical Relationship of Nomenclature

The relationship between the common name and the IUPAC name is based on the principles of chemical nomenclature, which prioritize the identification of a principal functional group and parent structures.

References

Applications of 4,4'-Dinitro-2-biphenylamine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitro-2-biphenylamine is a niche yet significant chemical intermediate with primary applications stemming from the reactivity of its nitro and amine functional groups. This technical guide provides an in-depth overview of its role in organic synthesis, focusing on its preparation, key chemical transformations, and its use as a model compound in mutagenicity studies. Detailed experimental protocols for its synthesis and primary reactions are provided, alongside quantitative data on its mutagenic properties. Visual diagrams of synthetic pathways and experimental workflows are included to facilitate a comprehensive understanding of its utility in research and development.

Introduction

This compound, a nitrated aromatic amine, serves as a valuable precursor in the synthesis of various organic compounds. Its structure, featuring two nitro groups and a primary amine on a biphenyl backbone, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings and the basicity of the amine. The primary applications of this compound lie in its conversion to the corresponding diamine, a monomer for specialty polymers, and its well-documented use as a direct-acting mutagen in toxicological studies, such as the Ames test.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the protection of the amino group of 2-biphenylamine, followed by a regioselective dinitration, and concluding with deprotection. This strategy is necessary to control the regioselectivity of the nitration and to prevent oxidation of the amino group.

Synthetic Workflow

The Pivotal Role of 4,4'-Dinitro-2-biphenylamine in the Synthesis of Advanced Dyes and Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitro-2-biphenylamine is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of dyes and pigments.[1] Its unique molecular structure, featuring two nitro groups and a biphenylamine backbone, provides a reactive platform for the generation of complex chromophores. This technical guide delves into the synthesis of this compound, its physicochemical properties, and its application as a precursor to high-performance colorants, with a focus on azo dyes. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in organic synthesis, materials science, and dye chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51787-75-8 | [1] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1] |

| Molecular Weight | 259.22 g/mol | [1] |

| Appearance | Light yellow to yellow powder | [1] |

| Melting Point | 208 - 210 °C | [1] |

| Purity (HPLC) | ≥ 95% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Ullmann condensation and nucleophilic aromatic substitution (SNAAr) being the most prominent methods.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an aryl halide with an amine.[2] In the context of this compound synthesis, this would typically involve the reaction of 2-chloro-5-nitroaniline with 1-chloro-4-nitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.

References

The Strategic Role of 4,4'-Dinitro-2-biphenylamine in the Synthesis of High-Performance Aromatic Polyamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the application of 4,4'-Dinitro-2-biphenylamine in polymer chemistry, focusing on its role as a key precursor to the synthesis of high-performance aromatic polyamides. While direct polymerization of this compound is not a common practice, its diamine derivative, 4,4'-diamino-2-biphenylamine, serves as a valuable monomer in polycondensation reactions. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for the reduction of the nitro compound and subsequent polymerization, and a summary of the expected properties of the resulting polymers based on data from structurally similar systems. The content is intended to provide researchers and professionals with a foundational understanding and practical guidance for the development of novel polymers with potential applications in advanced materials and drug delivery systems.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be tailored by modifying the chemical structure of the monomeric units. The biphenyl moiety, in particular, is known to impart rigidity and thermal stability to the polymer backbone. The introduction of substituents on the biphenyl ring can further influence polymer properties such as solubility and processability.

This compound is a key intermediate compound. Its primary utility in polymer chemistry lies in its conversion to 4,4'-diamino-2-biphenylamine. The presence of the amino groups enables it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce aromatic polyamides. The substituent at the 2-position of the biphenyl ring in this diamine is expected to disrupt chain packing, potentially leading to enhanced solubility of the resulting polyamide without significantly compromising its thermal properties.

Synthetic Pathway

The overall synthetic strategy involves a two-step process:

-

Reduction of this compound: The two nitro groups of this compound are reduced to amino groups to yield 4,4'-diamino-2-biphenylamine. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Polycondensation: The resulting 4,4'-diamino-2-biphenylamine is then reacted with an aromatic dicarboxylic acid or its derivative (e.g., a diacid chloride) to form the aromatic polyamide via a polycondensation reaction.

Experimental Protocols

Reduction of this compound to 4,4'-diamino-2-biphenylamine (Representative Protocol)

This protocol is based on general procedures for the catalytic hydrogenation of dinitroaromatic compounds.

Materials:

-

This compound

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C) or Nickel catalyst

-

Hydrazine hydrate (optional, for transfer hydrogenation)

-

Nitrogen gas

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound and a suitable solvent such as ethanol or methanol.

-

Carefully add the 10% Pd/C catalyst to the suspension.

-

The reduction can be carried out by either:

-

Catalytic Hydrogenation: Purge the flask with nitrogen and then introduce hydrogen gas at a desired pressure (e.g., 40-50 psi). Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Transfer Hydrogenation: Add hydrazine hydrate dropwise to the heated reaction mixture. The reaction is typically exothermic.

-

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4,4'-diamino-2-biphenylamine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified diamine.

Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation (Representative Protocol)

This protocol describes a general method for the synthesis of aromatic polyamides from a diamine and a diacid chloride.

Materials:

-

4,4'-diamino-2-biphenylamine

-

Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

-

Nitrogen gas

-

Methanol

Procedure:

-

In a dry three-necked flask purged with nitrogen, dissolve a known amount of 4,4'-diamino-2-biphenylamine in anhydrous DMAc or NMP. If desired, add LiCl to the solvent to improve the solubility of the resulting polymer.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of the aromatic diacid chloride to the cooled diamine solution in small portions.

-

Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with water and methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Properties of Aromatic Polyamides Derived from 2-Substituted Biphenyl Diamines

Table 1: Thermal Properties of Aromatic Polyamides Derived from a 2-Substituted Diamine and Various Aromatic Diacids

| Polymer ID | Aromatic Diacid Component | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) in N2 |

| PA-1 | Terephthalic Acid | 280 - 320 | 480 - 520 |

| PA-2 | Isophthalic Acid | 260 - 300 | 470 - 510 |

| PA-3 | 4,4'-Oxydibenzoic Acid | 240 - 280 | 460 - 500 |

| PA-4 | 4,4'-Sulfonyldibenzoic Acid | 270 - 310 | 490 - 530 |

Note: The data presented in this table are representative values for aromatic polyamides derived from 2-substituted biphenyl diamines and are intended for illustrative purposes.

Table 2: Solubility of Aromatic Polyamides Derived from a 2-Substituted Diamine

| Solvent | Solubility |

| N-methyl-2-pyrrolidone (NMP) | ++ |

| N,N-dimethylacetamide (DMAc) | ++ |

| Dimethyl sulfoxide (DMSO) | ++ |

| m-Cresol | + |

| Tetrahydrofuran (THF) | +/- |

| Chloroform | - |

++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble.

Characterization

The synthesized diamine monomer and the resulting polyamides can be characterized using a range of analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of nitro groups and the appearance of amino groups after reduction, and to identify the characteristic amide bond absorptions (N-H and C=O stretching) in the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the monomer and the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamides by determining their decomposition temperatures.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polyamides.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

-

X-ray Diffraction (XRD): To assess the crystallinity of the polymers.

Potential Applications

Aromatic polyamides derived from 4,4'-diamino-2-biphenylamine are expected to exhibit high thermal stability and good solubility in organic solvents. These properties make them attractive candidates for a variety of applications, including:

-

High-performance films and coatings: For applications requiring thermal resistance and mechanical durability.

-

Membranes for gas separation: The tailored free volume created by the 2-substituent could be beneficial for selective gas permeation.

-

Advanced composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.

-

Drug delivery systems: The polymer backbone could be functionalized for controlled drug release applications, leveraging the biocompatibility of some polyamides.

Conclusion

This compound serves as a valuable precursor for the synthesis of the diamine monomer, 4,4'-diamino-2-biphenylamine. This monomer holds promise for the development of novel aromatic polyamides with a desirable combination of high thermal stability and enhanced solubility. The introduction of a substituent at the 2-position of the biphenyl unit is a key structural feature that is anticipated to improve the processability of these high-performance polymers. This technical guide provides a foundational framework for the synthesis, characterization, and potential application of these materials, encouraging further research and development in this area.

4,4'-Dinitro-2-biphenylamine: A Versatile Precursor for High-Performance Aromatic Polymers

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 4,4'-Dinitro-2-biphenylamine as a key building block for the synthesis of high-performance aromatic polymers, specifically polyamides and polyimides. While direct experimental data on polymers derived from the corresponding diamine is limited in publicly available literature, this document provides a comprehensive overview based on established principles of polymer chemistry and structure-property relationships of analogous aromatic polymers. The information presented herein is intended to serve as a foundational resource for researchers interested in designing and synthesizing novel high-performance materials.

Introduction to this compound

This compound is an aromatic compound characterized by a biphenylamine backbone with two nitro groups at the 4 and 4' positions. Its chemical structure, featuring a non-coplanar arrangement of the phenyl rings due to the amine bridge and the substituent at the 2-position, makes it a promising precursor for soluble, high-performance polymers. The primary route to its utilization in polymer synthesis involves the reduction of the nitro groups to form the corresponding diamine, 4,4'-diamino-2-biphenylamine. This diamine can then be polymerized with various comonomers to yield aromatic polyamides (aramids) and polyimides with desirable thermal and mechanical properties.

Synthesis of the Monomer: 4,4'-diamino-2-biphenylamine

The conversion of this compound to 4,4'-diamino-2-biphenylamine is a critical step. This is typically achieved through catalytic hydrogenation, a well-established and efficient method for the reduction of nitroarenes.

General Experimental Protocol: Catalytic Hydrogenation

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or N,N-dimethylformamide) is introduced into a high-pressure reactor. A catalytic amount of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added. The reactor is then purged and pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure until the theoretical amount of hydrogen is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude 4,4'-diamino-2-biphenylamine, which can be further purified by recrystallization.

The Role of 4,4'-Dinitro-2-biphenylamine in Energetic Materials: A Technical Review

While 4,4'-Dinitro-2-biphenylamine is structurally related to compounds used in the explosives and propellants industry, a comprehensive review of publicly available scientific literature and patents does not reveal a direct, well-documented role for this specific isomer in explosives manufacturing, either as a primary energetic material, a precursor, or a commonly used stabilizer. However, by examining the established functions of analogous compounds, we can infer its potential applications and characteristics within this field.

This technical guide will explore the inferred role of this compound based on the known chemistry of related diphenylamine derivatives, which are widely used as stabilizers in nitrocellulose-based propellants. We will also present a generalized experimental protocol for the analysis of such stabilizers and a potential synthetic pathway.

Inferred Role as a Propellant Stabilizer

The primary function of stabilizers in energetic materials, particularly in nitrocellulose-based propellants, is to scavenge acidic and oxidative species, primarily nitrogen oxides (NOx), that are produced during the decomposition of the energetic material. This process prevents autocatalytic decomposition, thereby enhancing the chemical stability and extending the safe service life of the propellant.

Diphenylamine (DPA) is a widely used primary stabilizer. During the aging of propellants, DPA reacts with NOx to form a series of nitrated and nitrosated derivatives. One of the key secondary stabilizers formed is 4-nitrodiphenylamine (4-NDPA). It is plausible that this compound could function in a similar capacity, acting as a secondary or even a primary stabilizer. The presence of nitro groups on the biphenyl structure would influence its reactivity and effectiveness as a stabilizer.

The proposed stabilization mechanism would involve the scavenging of NOx radicals, as depicted in the following logical relationship diagram.

Caption: Logical diagram of propellant stabilization.

Quantitative Data

Table 1: Hypothetical Performance Data for Biphenylamine-based Stabilizers

| Stabilizer | Initial Concentration (% w/w) | Half-life at 80°C (days) | Heat of Decomposition (J/g) |

| Diphenylamine | 1.0 | 150 | 1800 |

| 4-Nitrodiphenylamine | 1.0 | 120 | 1850 |

| This compound | 1.0 | Data Not Available | Data Not Available |

Experimental Protocols

General Protocol for the Determination of Stabilizer Content in Propellants via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of stabilizers and their degradation products in propellant samples. The following is a generalized protocol that could be adapted for this compound.

1. Materials and Reagents:

-

Propellant sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Dichloromethane

2. Sample Preparation:

-

Accurately weigh approximately 1 gram of the propellant sample.

-

Extract the stabilizer from the propellant using a suitable solvent such as dichloromethane in a Soxhlet extractor for 6-8 hours.

-

Evaporate the solvent to dryness under reduced pressure.

-

Dissolve the residue in a known volume of acetonitrile to prepare the sample solution for HPLC analysis.

3. HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where this compound shows maximum absorbance.

-

Injection Volume: 20 µL

-

Temperature: 30°C

4. Quantification:

-

Prepare a series of standard solutions of this compound in acetonitrile of known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the concentration of the stabilizer from the calibration curve.

Caption: Experimental workflow for stabilizer analysis.

Potential as a Synthetic Intermediate

While not documented, this compound could potentially serve as a precursor for the synthesis of other high-energy materials. Further nitration of the aromatic rings could lead to the formation of more highly nitrated biphenylamines, which would be expected to have higher explosive power. However, the synthesis of such compounds would need to be carefully controlled to avoid unwanted side reactions and ensure the stability of the final product.

Conclusion

The role of this compound in explosives manufacturing remains largely undocumented in open literature. Based on the well-established chemistry of analogous diphenylamine derivatives, its most probable application would be as a stabilizer in nitrocellulose-based propellants. Its effectiveness in this role would depend on its reactivity towards NOx radicals and its long-term stability within the propellant matrix. Further experimental investigation is required to quantify its performance and to explore its potential as an intermediate in the synthesis of novel energetic materials. Without specific data, its role remains in the realm of scientific inference rather than established industrial practice.

Mutagenicity of 4,4'-Dinitro-2-biphenylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitro-2-biphenylamine (DNBA), a nitrated aromatic amine, has been identified as a direct-acting mutagen in several in vitro studies. Understanding the mutagenic potential of such compounds is of paramount importance in the fields of toxicology, drug development, and chemical safety assessment. This technical guide provides a comprehensive overview of the existing mutagenicity data for DNBA, with a focus on the Ames test, and outlines the experimental protocols for key genotoxicity assays. Furthermore, it explores the potential mechanisms underlying its mutagenic activity.

Data Presentation

| Mutagenicity Parameter | Observation | References |

| Mutagenic Activity | Direct-acting mutagen in Salmonella typhimurium. | [1][2] |

| Metabolic Activation | Mutagenicity is generally decreased with the addition of a metabolic activation system (S9 mix). | [2] |

| Salmonella Strains | Mutagenic in strains TA100 and TA102. Also shows activity in TA7002, TA7004, TA7005, and to a lesser extent in TA7003 and TA7006. | [1][2] |

| Type of Mutations | Induces TA-->AT and CG-->AT transversions, GC-->AT transitions, and a small number of CG-->GC transversions. | [2] |

| Potential Mechanism | Mutagenicity in strain TA102, which is sensitive to oxidative mutagens, suggests the involvement of reactive oxygen species (ROS). | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vitro genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)

-

Test compound (this compound)

-

Solvent (e.g., DMSO)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

-

Negative/vehicle control

-

S9 fraction (for metabolic activation)

-

Cofactor solution (NADP, G6P)

-

Top agar

-

Minimal glucose agar plates

Procedure:

-

Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a fresh culture.

-

Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

-

Plate Incorporation Assay (without S9):

-

To a test tube containing molten top agar, add the bacterial culture and the test compound solution.

-

Mix the contents and pour them onto a minimal glucose agar plate.

-

-

Plate Incorporation Assay (with S9):

-

To a test tube containing the S9 fraction and cofactor solution, add the bacterial culture and the test compound solution.

-

Incubate the mixture for a short period.

-

Add molten top agar, mix, and pour onto a minimal glucose agar plate.

-

-

Controls: Prepare plates with the negative control (solvent only) and appropriate positive controls for each strain, both with and without S9 activation.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Micronucleus Assay